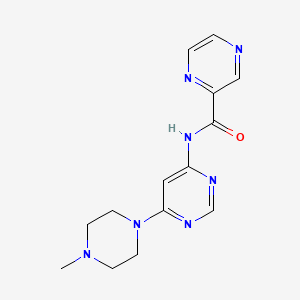

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as phenylpiperazines . It is also known by registry numbers ZINC000077196651 .

Synthesis Analysis

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The product obtained was pale yellow color .Molecular Structure Analysis

The molecular structure of this compound involves N4 amine and N5 amide nitrogen atoms which are protonated . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It has been shown that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .Scientific Research Applications

Anti-Tubercular Activity

Background:: Tuberculosis (TB) remains a global health challenge, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy.

Research Findings::SIRT6 Inhibition for Diabetes Treatment

Background:: SIRT6 is an enzyme involved in deacetylating histone H3. Inhibition of SIRT6 is considered a potential strategy for treating diabetes.

Research Findings::- In a mouse model of type 2 diabetes, 6d increased the expression of glucose transporter GLUT-1, leading to reduced blood glucose levels .

Leukemia Treatment

Background:: Imatinib, a tyrosine kinase inhibitor, is commonly used to treat leukemia.

Research Findings::Mechanism of Action

Target of Action

The compound N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)pyrazine-2-carboxamide has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra , making it a potent anti-tubercular agent . It has also been associated with the inhibition of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades .

Mode of Action

The compound interacts with its targets through a series of molecular interactions. In the case of Mycobacterium tuberculosis, it exhibits its anti-tubercular activity by inhibiting the growth of the bacteria . As for tyrosine kinases, it binds to the inactive Abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

The compound affects the biochemical pathways related to the growth and proliferation of Mycobacterium tuberculosis, thereby exhibiting its anti-tubercular activity . In the case of tyrosine kinases, it inhibits their activity, thereby affecting the signal transduction cascades that they are involved in .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, making it a potent anti-tubercular agent . It also results in the inhibition of tyrosine kinases, affecting the activation of many proteins by signal transduction cascades .

Future Directions

properties

IUPAC Name |

N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N7O/c1-20-4-6-21(7-5-20)13-8-12(17-10-18-13)19-14(22)11-9-15-2-3-16-11/h2-3,8-10H,4-7H2,1H3,(H,17,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRBCKKAMLLNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-(4-Methylpiperazin-1-YL)pyrimidin-4-YL]pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride](/img/structure/B2471782.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2471784.png)

![1-[4-(4-{[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2471789.png)

![methyl 3-{[1,1-dioxido-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazin-4-yl]methyl}-4-methoxybenzoate](/img/structure/B2471791.png)

![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)

![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)

![(E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B2471798.png)